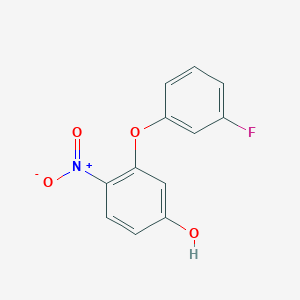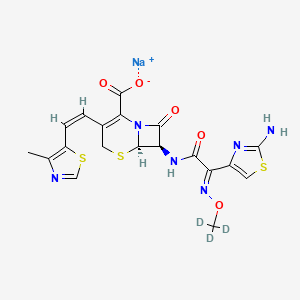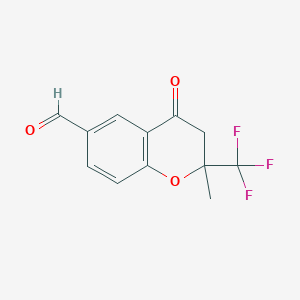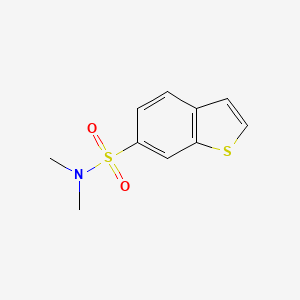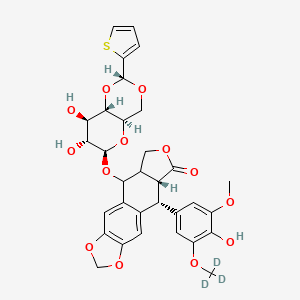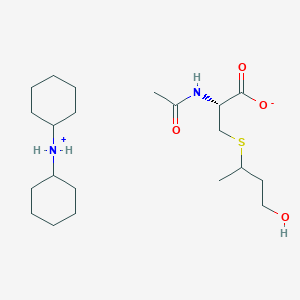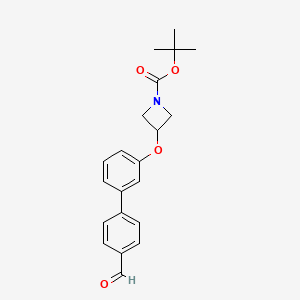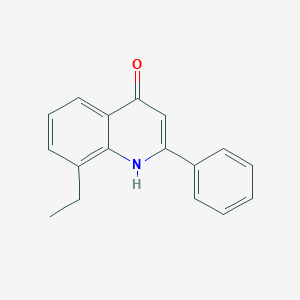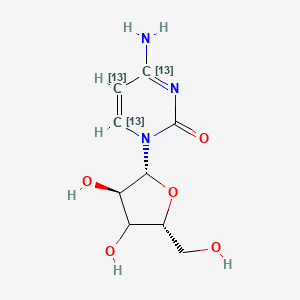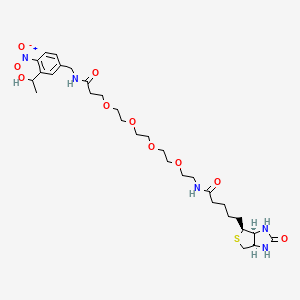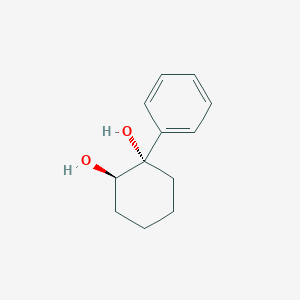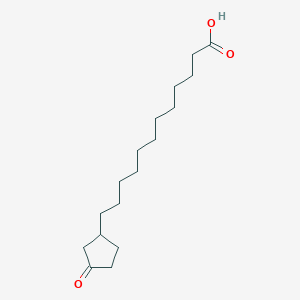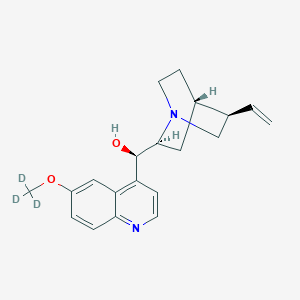
Quinine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinine-d3 is a deuterated form of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial drug and is also used for its analgesic and antipyretic properties. The deuterated form, this compound, is often used in scientific research as a stable isotope-labeled compound, which helps in various analytical and pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinine-d3 involves the incorporation of deuterium atoms into the quinine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Quinine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form quinine N-oxide.
Reduction: Reduction reactions can convert this compound to dihydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinine N-oxide-d3, dihydrothis compound, and various substituted quinine derivatives.
Scientific Research Applications
Quinine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of quinine in biological systems.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification of quinine and its metabolites.
Biological Research: this compound is used to investigate the mechanisms of action of quinine in various biological pathways.
Medical Research: It aids in the development of new antimalarial drugs by providing insights into the pharmacodynamics of quinine.
Mechanism of Action
The mechanism of action of Quinine-d3 is similar to that of quinine. It primarily targets the malaria parasite Plasmodium falciparum by interfering with its ability to break down and digest hemoglobin. This leads to the accumulation of toxic heme, which ultimately kills the parasite. This compound also affects muscle membrane and sodium channels, which explains its use in treating nocturnal leg cramps and myotonia congenita.
Comparison with Similar Compounds
Similar Compounds
Quinidine: An isomer of quinine, used as an antiarrhythmic agent.
Chloroquine: Another antimalarial drug with a similar mechanism of action.
Mefloquine: A synthetic derivative of quinine, used for malaria prophylaxis and treatment.
Uniqueness
Quinine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate quantification is crucial.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1/i2D3 |
InChI Key |
LOUPRKONTZGTKE-TWPBZBMPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


